molecular formula C10H8O5 B11892969 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione

Cat. No.: B11892969
M. Wt: 208.17 g/mol
InChI Key: WEWBEWGBGNVAJA-UHFFFAOYSA-N
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Description

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of three hydroxyl groups and a dihydronaphthalene-1,4-dione core. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of 5,6,8-trihydroxy-1,4-naphthoquinone using suitable oxidizing agents under controlled conditions. The reaction typically requires a solvent such as ethanol or acetone and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. The choice of oxidizing agents, solvents, and catalysts is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The molecular targets include enzymes involved in redox regulation and signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,8-Trihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to the specific arrangement of hydroxyl groups and the presence of the dihydronaphthalene-1,4-dione core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

5,6,8-trihydroxy-2,3-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h3,13-15H,1-2H2

InChI Key

WEWBEWGBGNVAJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1=O)C(=CC(=C2O)O)O

Origin of Product

United States

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